

# CCT241736 in Acute Myeloid Leukemia: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CCT241736 |           |
| Cat. No.:            | B606547   | Get Quote |

# A Dual Inhibitor of FLT3 and Aurora Kinases for Overcoming Resistance

#### Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most commonly internal tandem duplications (FLT3-ITD), which lead to constitutive kinase activation and are associated with a poor prognosis.[1][2][3] While targeted FLT3 inhibitors like quizartinib have shown clinical activity, the emergence of resistance, often through secondary mutations in the FLT3 tyrosine kinase domain (TKD), presents a major clinical challenge.[1][4] **CCT241736** is a potent, orally bioavailable small molecule inhibitor designed to dually target both FLT3 and Aurora kinases, offering a promising therapeutic strategy to overcome resistance to existing FLT3 inhibitors in AML.[1][5]

# Mechanism of Action: Dual Inhibition of Key Oncogenic Pathways

**CCT241736** exerts its anti-leukemic effects through the simultaneous inhibition of two critical classes of kinases involved in AML pathogenesis: FLT3 and Aurora kinases.[1][5]







- FLT3 Inhibition: CCT241736 potently inhibits wild-type FLT3, the constitutively active FLT3-ITD mutant, and clinically relevant TKD mutants (e.g., D835Y) that confer resistance to other FLT3 inhibitors.[5] Inhibition of FLT3 blocks its downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for leukemic cell proliferation and survival.[2][5][6] A key downstream marker of FLT3 inhibition is the reduction in the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).[5]
- Aurora Kinase Inhibition: CCT241736 also targets Aurora kinases A and B, which are key
  regulators of mitosis.[5][7] Inhibition of Aurora kinases disrupts proper cell division, leading to
  abnormal mitosis and ultimately inducing apoptosis in cancer cells.[5] A downstream marker
  for Aurora kinase inhibition is the reduction of histone H3 phosphorylation.[5]

This dual-targeting mechanism allows **CCT241736** to induce apoptosis in AML cells, including those that have developed resistance to selective FLT3 inhibitors.[1][5] The ability to inhibit both pathways simultaneously provides a more comprehensive blockade of oncogenic signaling and a potential strategy to prevent or overcome drug resistance.





Click to download full resolution via product page

Figure 1: CCT241736 Dual Inhibition Pathway.

# Preclinical Efficacy of CCT241736 In Vitro Activity



**CCT241736** has demonstrated potent activity against a panel of AML cell lines, including those with FLT3-ITD mutations and those resistant to other FLT3 inhibitors.

Table 1: Biochemical Activity of CCT241736

| Target     | Kd (μM) |
|------------|---------|
| FLT3-WT    | 0.006   |
| FLT3-ITD   | 0.038   |
| FLT3-D835Y | 0.014   |
| Aurora A   | 0.0075  |
| Aurora B   | 0.048   |

Data sourced from Bavetsias et al., 2012, as cited in reference[7].

Table 2: In Vitro Growth Inhibition (GI50) in AML Cell Lines

| Cell Line   | FLT3 Status    | CCT241736 GI50 (μM) |
|-------------|----------------|---------------------|
| MOLM-13     | FLT3-ITD       | 0.1                 |
| MOLM-13-RES | FLT3-ITD/D835Y | 0.18                |

Data sourced from reference[5].

Notably, while the selective FLT3 inhibitor AC220 (quizartinib) showed lower absolute GI50 values against sensitive cells, its activity was significantly reduced in cells with FLT3-TKD mutations (29- to 237-fold resistance). In contrast, **CCT241736** maintained its potency against these resistant models.[5]

# **In Vivo Efficacy**

The anti-tumor activity of **CCT241736** has been evaluated in human tumor xenograft models of AML.



- Subcutaneous Xenograft Model (MOLM-13): Oral administration of CCT241736 resulted in a
  dose-dependent reduction in tumor growth.[5] Pharmacodynamic analysis of tumors from
  treated mice showed inhibition of both FLT3 and Aurora kinase pathways, as evidenced by
  reduced phosphorylation of STAT5 and histone H3, respectively.[5]
- Systemic Xenograft Model (MV4-11): In a more clinically relevant systemic model,
   CCT241736 significantly inhibited the growth of MV4-11 xenografts.[5] Tumors from these mice also displayed clear inhibition of both FLT3 and Aurora downstream pathways.[5]
   Furthermore, immunofluorescence microscopy revealed the induction of abnormal mitosis in tumor cells, a characteristic phenotype of Aurora inhibition.[5]
- Efficacy in Quizartinib-Resistant Models: **CCT241736** demonstrated significant in vivo efficacy in tumor xenograft models of both FLT3-ITD and FLT3-ITD-TKD, highlighting its potential to treat resistant disease.[1][5]

# **Activity in Primary AML Samples**

CCT241736 has also shown efficacy in primary samples obtained from AML patients, including those with quizartinib-resistant disease.[1][5] The compound induced apoptosis in these primary cells, and this activity was independent of their FLT3 status, likely due to its dual inhibitory mechanism.[5] In primary AML samples responsive to CCT241736, treatment led to a reduction in both phospho-STAT5 (FLT3 pathway) and phospho-histone H3 (Aurora pathway). [5]

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are key experimental protocols used in the evaluation of **CCT241736**.

# **Cell-Based Proliferation Assay (MTS Assay)**

This assay is used to determine the concentration of a compound required to inhibit cell growth by 50% (GI50).

Cell Seeding: AML cells are seeded into 96-well plates at an appropriate density.



- Compound Treatment: Cells are treated with a serial dilution of **CCT241736** or control compounds for a specified period (e.g., 72 hours).
- MTS Reagent Addition: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
- Incubation: Plates are incubated to allow for the conversion of MTS to formazan by metabolically active cells.
- Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 490 nm)
  using a plate reader.
- Data Analysis: The GI50 values are calculated using non-linear regression analysis, normalizing the data to untreated and background controls.[5]



Click to download full resolution via product page

Figure 2: MTS Assay Workflow.

## **Immunoblotting (Western Blot)**

This technique is used to detect and quantify specific proteins, such as phosphorylated signaling proteins, to confirm target engagement.

- Cell Lysis: Treated and untreated cells are lysed to extract total protein.
- Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
- SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfatepolyacrylamide gel electrophoresis.
- Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).



- Blocking: The membrane is blocked with a protein solution (e.g., BSA or milk) to prevent nonspecific antibody binding.
- Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-STAT5, total STAT5, phospho-histone H3).
- Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
- Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on film or with a digital imager.[2]

## **Human Tumor Xenograft Models**

In vivo efficacy is assessed using immunodeficient mice bearing human AML tumors.

- Cell Implantation: Human AML cells (e.g., MOLM-13 or MV4-11) are injected either subcutaneously or intravenously (for a systemic model) into immunodeficient mice (e.g., athymic nude or NOD/SCID).[5]
- Tumor Growth and Randomization: Once tumors reach a specified size (for subcutaneous models) or on a specific day post-implantation (for systemic models), mice are randomized into treatment and control groups.[5]
- Drug Administration: CCT241736 or a vehicle control is administered to the mice, typically orally, at a specified dose and schedule (e.g., 100 mg/kg twice daily).[5]
- Tumor Measurement: For subcutaneous models, tumor volume is measured regularly using calipers.[5] For systemic models, tumor burden can be assessed by whole-body bioluminescent imaging if luciferase-expressing cells are used.[5]
- Endpoint Analysis: At the end of the study, or at specified time points, tumors are excised for pharmacodynamic (PD) analysis (e.g., immunoblotting for target modulation) and pharmacokinetic (PK) analysis.[5]

# Conclusion



CCT241736 represents a promising therapeutic agent for AML, particularly for patients with FLT3-ITD mutations who have developed resistance to current FLT3 inhibitors. Its unique dual inhibitory mechanism targeting both FLT3 and Aurora kinases provides a robust anti-leukemic effect, as demonstrated in both in vitro and in vivo preclinical models. The ability of CCT241736 to overcome resistance mediated by FLT3-TKD mutations underscores its potential as a valuable addition to the therapeutic armamentarium for this challenging disease. Further clinical development is warranted to establish its safety and efficacy in patients with AML.[1][2]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 | Blood Advances | American Society of Hematology [ashpublications.org]
- 3. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD-positive AML PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 7. Metabolism of the dual FLT-3/Aurora kinase inhibitor CCT241736 in preclinical and human in vitro models: Implication for the choice of toxicology species - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CCT241736 in Acute Myeloid Leukemia: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606547#cct241736-in-acute-myeloid-leukemia-research]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com